molecular formula C17H24N2O3S B7467919 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

Cat. No. B7467919
M. Wt: 336.5 g/mol
InChI Key: MAAPHAVGLKXQCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.

Scientific Research Applications

3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole has been studied for its potential applications in several scientific fields. In medicine, it has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. It has also been investigated for its anticancer activity, with studies showing that it can inhibit the growth of cancer cells.
In agriculture, 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole has been studied for its potential use as a pesticide. It has been shown to possess insecticidal activity against several insect species, including aphids and whiteflies.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole is not fully understood. However, some studies have suggested that it may exert its biological effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole. In one study, it was shown to reduce the levels of pro-inflammatory cytokines in mice, indicating its anti-inflammatory activity. In another study, it was shown to inhibit the growth of cancer cells by inducing apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole in lab experiments is its diverse biological activities, which make it a promising candidate for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore its potential use as a pesticide in agriculture. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole has been reported in several studies. One of the most common methods involves the reaction of 4-methoxyphenylhydrazine and 1,3-cyclohexanedione in the presence of sulfuric acid and sodium acetate. The resulting product is then treated with methylsulfonyl chloride to obtain the final compound.

properties

IUPAC Name

3-cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-22-15-10-8-13(9-11-15)16-12-17(14-6-4-3-5-7-14)19(18-16)23(2,20)21/h8-11,14,17H,3-7,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAPHAVGLKXQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3CCCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclohexyl-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole

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